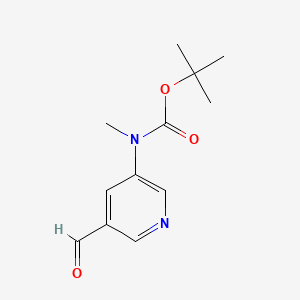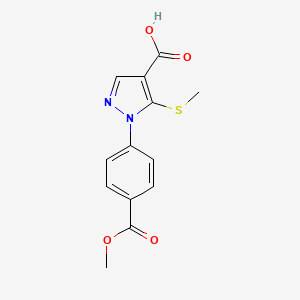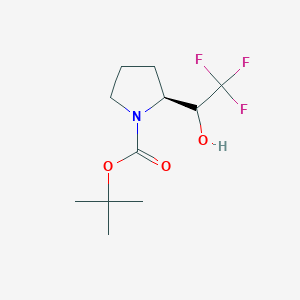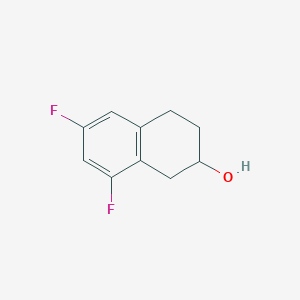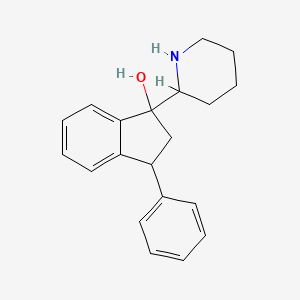
N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropyl hydrazine with 1-methyl-3,5-dicyclopropyl-1H-pyrazole-4-carboxaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction. The mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reaction time. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes, owing to its reactive nature and stability.
Mechanism of Action
The mechanism of action of N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A structurally similar compound with a simpler structure, used in similar applications.
3-Methyl-1H-pyrazol-5-amine: Another related compound with different substitution patterns, offering distinct reactivity and applications.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A compound with additional nitro groups, used in energetic materials.
Uniqueness
N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine stands out due to its unique cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for the synthesis of novel heterocyclic systems and potential therapeutic agents.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N,5-dicyclopropyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-10(11-8-4-5-8)6-9(12-13)7-2-3-7/h6-8,11H,2-5H2,1H3 |
InChI Key |
FTGDNLYFAPFTDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)
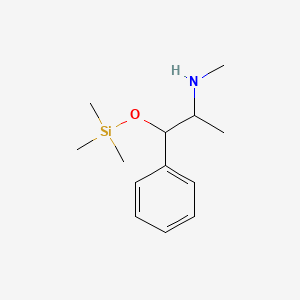
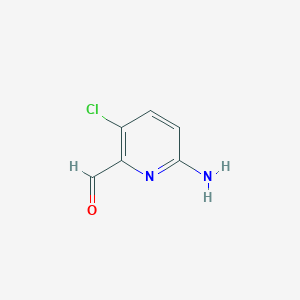
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
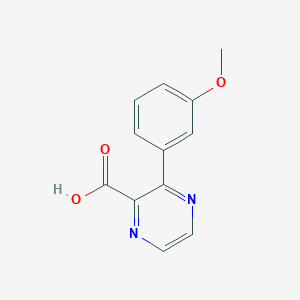
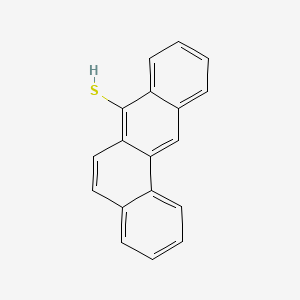
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
